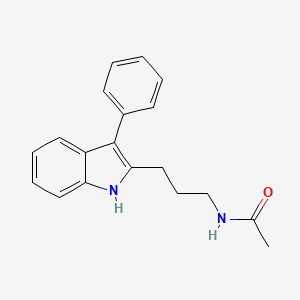

N-(3-(3-Phenyl-1H-indol-2-yl)propyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

823821-82-5 |

|---|---|

Molecular Formula |

C19H20N2O |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

N-[3-(3-phenyl-1H-indol-2-yl)propyl]acetamide |

InChI |

InChI=1S/C19H20N2O/c1-14(22)20-13-7-12-18-19(15-8-3-2-4-9-15)16-10-5-6-11-17(16)21-18/h2-6,8-11,21H,7,12-13H2,1H3,(H,20,22) |

InChI Key |

RDNPCEKWPMVPFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCCC1=C(C2=CC=CC=C2N1)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation for Phenyl-Indole Core Synthesis

The 3-phenyl-1H-indole scaffold is critical for the target compound. A viable approach involves Friedel-Crafts benzoylation followed by reduction, as demonstrated in similar syntheses .

Example Protocol :

-

Substrate Preparation : React n-propylbenzene with benzoyl chloride in dichloromethane (DCM) using AlCl₃ as a Lewis acid catalyst.

-

Oxidation and Bromination : Side-chain bromination with N-bromosuccinimide (NBS) in CCl₄, followed by oxidation with bis-tetra-butyl ammonium dichromate (BTAD) to yield 1,4-diacylbenzene.

-

Fischer Indole Cyclization : Convert the diacylbenzene to the indole via hydrazone intermediates using boron trifluoride ethyl etherate (BF₃·OEt₂) in acetic acid .

Key Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts Benzoylation | AlCl₃, DCM, 0–5°C | 75–85 |

| Oxidation | BTAD, CCl₄, reflux | 70–80 |

| Cyclization | BF₃·OEt₂, acetic acid, 80°C | 60–70 |

Coupling Reactions for Amide Bond Formation

The acetamide moiety can be introduced via carbodiimide-mediated coupling , as seen in benzothiazole-incorporated indole derivatives .

General Procedure :

-

Acid Activation : Treat 3-(3-phenyl-1H-indol-2-yl)propanoic acid with EDCI.HCl and DMAP in anhydrous DCM.

-

Amine Coupling : React with propylamine under nitrogen at 0°C to room temperature (24 hours).

-

Purification : Wash with HCl, NaHCO₃, and brine; recrystallize from DCM-ethyl acetate .

Example Data :

| Parameter | Value | Source |

|---|---|---|

| EDCI.Molar Ratio (Carboxylic Acid:Amine) | 1.5:1 | |

| Solvent | DCM | |

| Temperature | 0°C → RT | |

| Yield | 72–76% |

Curtius Rearrangement for Amide Synthesis

For N-(indolyl)amides, the Curtius rearrangement of indole-3-carboxazides offers a high-yielding alternative .

Proposed Method :

-

Carboxazide Synthesis : Treat 3-(3-phenyl-1H-indol-2-yl)propanoic acid with diphenylphosphoryl azide (DPPA) and triethylamine.

-

Thermal Rearrangement : Heat the carboxazide in toluene to form the isocyanate intermediate.

-

Capture with Propylamine : Trap the isocyanate with propylamine to yield the acetamide .

Advantages :

-

Avoids unstable intermediates (e.g., 2-nitroindole).

-

Tolerates N-substituted indoles (e.g., N-methyl derivatives) .

Mannich Reaction for Propyl Chain Introduction

The propyl chain can be introduced via a Mannich reaction , as demonstrated in quinazoline derivatives .

Hypothetical Route :

-

Amine Formation : React 3-phenylindole-2-carboxaldehyde with dimethylamine and formaldehyde.

-

Reductive Amination : Reduce the imine intermediate with NaBH₃CN in acetonitrile to form the propylamine precursor.

-

Acetylation : Treat with acetic anhydride in pyridine to yield the acetamide .

Key Challenges :

-

Steric hindrance from the 3-phenyl group may reduce reaction efficiency.

-

Requires precise control of pH and temperature during Mannich steps .

Suzuki Coupling for Phenyl Group Installation

For aryl-substituted indoles, Suzuki-Miyaura cross-coupling provides a regioselective alternative.

Theoretical Approach :

-

Halogenation : Introduce a bromine atom at the 3-position of indole via electrophilic substitution.

-

Palladium-Catalyzed Coupling : React with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ .

-

Side-Chain Functionalization : Introduce the propylacetamide group via alkylation or coupling .

Limitations :

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Scalability |

|---|---|---|---|

| Friedel-Crafts + Coupling | AlCl₃, EDCI, DMAP | 60–75 | Moderate |

| Curtius Rearrangement | DPPA, toluene | 70–80 | High |

| Mannich Reaction | NaBH₃CN, formaldehyde | 50–60 | Low |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 50–65 | Low |

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-Phenyl-1H-indol-2-yl)propyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthesis of N-(3-(3-Phenyl-1H-indol-2-yl)propyl)acetamide

The synthesis of this compound typically involves the following steps:

- Formation of the Indole Core : The indole core can be synthesized through methods like Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Alkylation : The indole core undergoes alkylation using 1-bromo-3-propylpropane in the presence of a base like potassium carbonate to introduce the propyl group at the 3-position of the indole ring.

- Acylation : Finally, acetic anhydride is used for the acylation of the alkylated indole to form the acetamide derivative. This method provides a straightforward approach to synthesizing this compound with good yields.

Cancer Treatment

This compound has shown promising results in cancer research:

- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant antitumor activity against various human cancer cell lines. It has been evaluated using protocols from the National Cancer Institute, showing effective inhibition of cell growth with mean GI values indicating potential efficacy .

- Mechanism of Action : The compound is believed to interact with specific molecular targets, including serotonin receptors, which may play a crucial role in regulating cellular processes involved in tumor growth and survival. Additionally, it may inhibit certain signaling pathways associated with cancer progression.

Neuroprotection

Research suggests that this compound may also have neuroprotective properties:

- Inflammation Modulation : The compound has been studied for its ability to inhibit inflammatory pathways, particularly through the NLRP3 inflammasome pathway. This suggests potential applications in neurodegenerative diseases where inflammation is a contributing factor .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its therapeutic potential:

| Modification | Effect on Activity |

|---|---|

| Alkyl Chain Length | Variations in chain length affect binding affinity to target receptors and biological activity. Shorter chains may enhance activity against certain targets while longer chains may improve solubility. |

| Substituents on Indole Ring | Different substituents can modulate receptor binding and selectivity, impacting the overall pharmacological profile of the compound. |

Studies have shown that modifications at specific positions on the indole ring can lead to differential effects on biological activity, emphasizing the importance of structural optimization in drug design .

Anticancer Efficacy

In vitro studies have demonstrated that this compound significantly inhibits cell proliferation in various cancer cell lines, including breast and lung cancers. These studies utilized standard assays to quantify cell viability and proliferation rates, providing robust data supporting its potential as an anticancer agent .

Neuroprotective Effects

Research conducted on animal models has indicated that this compound can reduce neuroinflammation and protect neurons from hypoxic damage by modulating inflammatory pathways. These findings suggest its potential use in treating conditions like ischemic brain injury and other neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-(3-(3-Phenyl-1H-indol-2-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

2-(4-Fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide (Y205-7732)

- Molecular Formula : C₁₅H₂₁FN₂O₃

- Molecular Weight : 296.34 g/mol

- Key Features: Contains a fluorophenoxy group and a morpholine-substituted propyl chain.

- The fluorophenoxy group increases lipophilicity (logP = 0.64) .

N-[3-(Diethylamino)propyl]-2-(3,4-diphenyl-1H-pyrazol-1-yl)acetamide

- Molecular Formula : C₂₄H₃₀N₄O

- Molecular Weight : 396.53 g/mol

- Key Features: Features a diphenylpyrazole moiety and a diethylamino group on the propyl chain.

- Comparison: The diethylamino group confers basicity, altering protonation states under physiological conditions, which may influence receptor binding or solubility .

C. Antioxidant Indole Acetamides (e.g., Compound 3j from )

- Key Features : Halogenated phenyl rings (e.g., Cl, F) attached to the indole acetamide scaffold.

- Comparison: Halogen substituents enhance antioxidant activity (e.g., DPPH radical scavenging) compared to the non-halogenated phenyl group in the target compound .

N-(4-Hydroxyphenethyl)acetamide

- Molecular Formula: C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- Key Features: Simpler structure with a phenolic hydroxyl group.

Physicochemical and Functional Properties

Data Table: Comparative Analysis

*Estimated based on structural analogs.

Biological Activity

N-(3-(3-Phenyl-1H-indol-2-yl)propyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antioxidant, and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an indole moiety, which is known for its pharmacological significance. The synthesis typically involves the reaction of 3-(3-phenyl-1H-indole)propylamine with acetic anhydride or acetyl chloride, leading to the formation of the acetamide derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various indole derivatives, including this compound. The compound has been tested against several cancer cell lines using assays such as MTT and colony formation assays.

Table 1: Anticancer Activity of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | U-87 (Glioblastoma) | 15.4 | |

| N-(3-(3-Phenyl-1H-indol-2-yl)acetamide | MDA-MB-231 (Breast Cancer) | 20.7 |

The results indicate that this compound exhibits significant cytotoxicity, particularly against glioblastoma cells compared to breast cancer cells.

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. These studies suggest that the introduction of an acetamide group enhances the antioxidant properties of indole derivatives.

Table 2: Antioxidant Activity Comparison

The compound shows promising antioxidant activity, although it is less effective than ascorbic acid.

Antimicrobial Activity

Indole derivatives have also been investigated for their antimicrobial properties. Preliminary studies indicate that this compound possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

These findings suggest that this compound could be a candidate for further development in antimicrobial therapies.

Case Studies and Research Findings

Several studies have documented the biological activities of indole derivatives similar to this compound:

- Anticancer Studies : A study demonstrated that derivatives with an indole structure inhibited cell proliferation in various cancer types, suggesting a common mechanism involving apoptosis induction.

- Antioxidant Mechanism : Research indicated that compounds with similar structures could reduce oxidative stress markers in cellular models, supporting their use as potential therapeutic agents against oxidative stress-related diseases.

Q & A

Q. What are the recommended synthetic routes for N-(3-(3-Phenyl-1H-indol-2-yl)propyl)acetamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting with indole derivatives. A common approach includes:

- Step 1 : Alkylation of 3-phenyl-1H-indole with a propyl halide to introduce the propyl chain.

- Step 2 : Acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures are effective for isolating high-purity products. Characterization via -NMR (e.g., δ 2.0 ppm for acetamide methyl group) and LC-MS is critical .

Q. Which spectroscopic and crystallographic methods are most reliable for structural validation?

- NMR Spectroscopy : - and -NMR are essential for confirming backbone connectivity. For example, the indole NH proton typically appears at δ 10–12 ppm, while the acetamide carbonyl (δ ~170 ppm) is identifiable in -NMR .

- X-ray Crystallography : Use SHELX suite (SHELXL for refinement) to resolve crystal structures. Hydrogen-bonding patterns (e.g., N–H···O interactions) should be analyzed using graph-set notation to validate supramolecular packing .

Q. How can preliminary pharmacological activity screening be designed for this compound?

- In vitro assays : Test receptor binding (e.g., adrenoceptors, serotonin receptors) using competitive radioligand assays. For example, α1-adrenoceptor inhibition can be assessed via -prazosin displacement, as seen in structurally related indole-acetamide derivatives .

- Antioxidant evaluation : Employ DPPH radical scavenging and FRAP assays. IC values below 50 μM indicate significant activity, often linked to indole’s electron-donating properties .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

- Modify substituents : Introduce electron-withdrawing groups (e.g., -NO) on the phenyl ring to enhance receptor binding. For instance, halogenation (Cl, F) at the indole 5-position improves α1D-adrenoceptor selectivity .

- Chain length variation : Replace the propyl linker with shorter (ethyl) or rigid (propargyl) groups to assess steric effects on binding pocket interactions.

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules?

Q. How can molecular docking and dynamics simulations guide mechanistic studies?

- Docking : Use AutoDock Vina with α1-adrenoceptor (PDB: 2YCW) to predict binding poses. Focus on π-π stacking between indole and Phe, and hydrogen bonds with Ser.

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD plots (<2 Å) and binding free energy calculations (MM-PBSA) validate interactions .

Q. What experimental and computational approaches elucidate hydrogen-bonding networks in polymorphs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.